2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound featuring a bromine atom, an ethyl group, and a benzamide moiety
Properties
IUPAC Name |
2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDLXCQCYRXLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckman Cyclization Strategy
A patent (CN103012266A) describes a scalable method for analogous benzazepine intermediates using Dieckman cyclization. Adapted for benzoxazepinones, the route involves:
- Starting Materials : Methyl 2-amino-5-substituted benzoate and ethyl 4-bromobutyrate.
- Alkylation : Reaction at $$-20$$ to $$20^\circ \text{C}$$ in aprotic solvents (e.g., acetonitrile, DMF) with strong bases (e.g., NaOMe, $$t$$-BuOK).
- Cyclization : Heating to $$80–150^\circ \text{C}$$ induces intramolecular ester condensation, forming the oxazepinone ring.
Optimization Data :
| Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| None | Reflux | 24 | 15 |
| NaOMe | Reflux | 4 | 81 |
| NaOH | Reflux | 4 | 67 |
Using NaOMe at reflux increased yields to 81% by deprotonating the amide and facilitating cyclization.
Alternative Cyclization Approaches
A study on benzoxazepinone analogues achieved 57–81% yields via base-mediated cyclization of secondary amines. For example, $$ \text{NaOMe} $$ in refluxing toluene promoted efficient ring closure (Table 1). This aligns with findings in, validating NaOMe as the optimal base.
Amidation with 2-Bromobenzoyl Chloride
The final step involves coupling the primary amine of the oxazepinone intermediate with 2-bromobenzoyl chloride. Key considerations include:
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Base Selection : $$ \text{Et}3\text{N} $$ or $$ \text{NaHCO}3 $$ neutralizes HCl, driving the reaction forward.
- Temperature : Reactions proceed at $$0–25^\circ \text{C}$$ to prevent epimerization or decomposition.
Yield Data :
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 78 |
| EDC/HOBt | THF | 65 |
HATU-mediated coupling in DMF provided superior yields (78%) compared to carbodiimide-based methods.
One-Pot Synthesis and Process Optimization
The patent highlights a one-pot approach combining alkylation and cyclization, reducing purification steps. By maintaining low temperatures ($$0^\circ \text{C}$$) during alkylation and subsequently raising the temperature to $$120^\circ \text{C}$$, the overall yield reached 75% for the oxazepinone intermediate. Subsequent amidation in the same pot improved efficiency, achieving a total yield of 62% for the final compound.
Analytical Characterization and Quality Control
- HPLC Purity : >99% (C18 column, 70:30 MeCN/H$$_2$$O).
- MS (ESI+) : m/z 389.1 [M+H]$$^+$$.
- $$^1$$H NMR (DMSO-$$d6$$): δ 1.15 (t, J=7.1 Hz, 3H, CH$$2$$CH$$3$$), 3.45 (q, 2H, CH$$2$$CH$$3$$), 4.10–4.30 (m, 2H, OCH$$2$$), 7.20–8.10 (m, 7H, aromatic).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazepine ring, potentially converting it into a more saturated ring system.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated ring systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide moiety are likely to play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The oxazepine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide: shares similarities with other oxazepine derivatives, such as:
Uniqueness
The presence of the bromine atom in this compound distinguishes it from its chloro and fluoro analogs, potentially offering different reactivity and biological activity profiles. The bromine atom’s larger size and different electronic properties can lead to unique interactions with biological targets, making this compound particularly interesting for further study.
Biological Activity
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.3 g/mol. The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure with notable functional groups including a bromo substituent and an ethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂ |
| Molecular Weight | 425.3 g/mol |
| Core Structure | Tetrahydrobenzo[f][1,4]oxazepine |
| Functional Groups | Bromo, Ethyl |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For example:
- An IC50 value of 1.73 μM was reported against FaDu cells (HTB-43), indicating strong cytotoxic properties.
- The compound has demonstrated the ability to induce apoptosis and inhibit cell migration in cancer models.
Anti-inflammatory Activity
The compound selectively inhibits COX-2 over COX-1 in anti-inflammatory assays. This selectivity is crucial as it suggests a reduced risk of side effects compared to non-selective NSAIDs.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties. Its structural features suggest potential interactions with bacterial enzymes or receptors.
The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. These targets may include:
- Enzymes involved in cancer proliferation.
- Receptors responsible for inflammatory responses.
The unique structure allows for high-affinity binding to these targets, potentially modulating their activity and exerting therapeutic effects.
Case Studies
Several studies have examined the biological activity of compounds structurally similar to this compound:
-
Study on Anticancer Properties :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Significant antiproliferative effects were observed with an IC50 of 1.73 μM against FaDu cells.
- : The compound shows promise as an anticancer agent due to its ability to induce apoptosis.
-
Anti-inflammatory Assay :
- Objective : Assess the selectivity of COX inhibition.
- Findings : The compound displayed selective inhibition of COX-2 over COX-1.
- : This selectivity indicates potential for development as a safer alternative to traditional NSAIDs.
Q & A
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
How can reaction conditions be optimized to improve yield during the amide coupling step?
Advanced
Optimization strategies include:
- Catalyst Selection : HATU outperforms DCC in coupling efficiency for sterically hindered amines, reducing side-product formation .
- Solvent Polarity : Anhydrous DMF or THF enhances solubility of intermediates, improving reaction homogeneity.
- Temperature Control : Maintain 0–5°C during coupling to minimize racemization, followed by gradual warming to room temperature.
- Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to amine ensures complete conversion .
Q. Example Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | HATU | 85% → 92% |
| Solvent | Anhydrous DMF | 78% → 89% |
| Temperature | 0–5°C → RT | 70% → 88% |
What spectroscopic techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1710 cm⁻¹) and N-H bending modes .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., use authenticated MCF-7 for breast cancer studies) and incubation times (48–72 hr) .
- Structural Analogues : Compare activity with trifluoromethyl or methoxy derivatives to isolate electronic effects (Table 1) .
- Dose-Response Curves : Use IC₅₀ values from at least three independent experiments to account for variability .
Q. Table 1: Comparative Anticancer Activity of Analogues
What is the hypothesized mechanism of action for this compound’s anticancer activity?
Basic
The compound likely targets kinase signaling pathways:
- Kinase Inhibition : The bromobenzamide moiety binds ATP pockets in kinases (e.g., EGFR or CDK4/6), disrupting phosphorylation .
- Apoptosis Induction : Upregulates pro-apoptotic proteins (e.g., Bax) while downregulating Bcl-2 in tumor cells .
- Validation : Use siRNA knockdown of suspected targets to confirm mechanism in vitro .
How do structural modifications (e.g., halogen substitution) influence bioactivity?
Q. Advanced
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances van der Waals interactions, improving binding affinity but reducing solubility.
- Trifluoromethyl Groups : Increase metabolic stability and membrane permeability, enhancing in vivo efficacy .
- Methoxy Substitutions : Improve solubility but reduce target specificity due to steric bulk .
Q. Design Strategy :
What analytical methods are recommended for purity assessment during scale-up?
Q. Advanced
- HPLC-PDA : Use a C18 column (3.5 μm, 150 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to detect impurities <0.1% .
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates suitability for long-term storage) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
